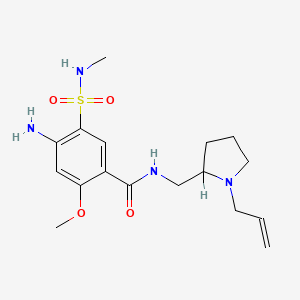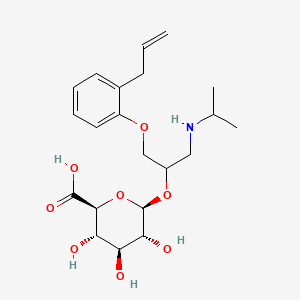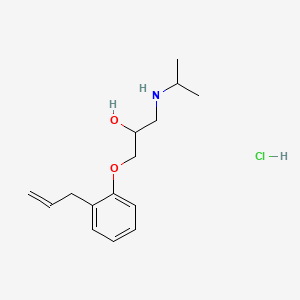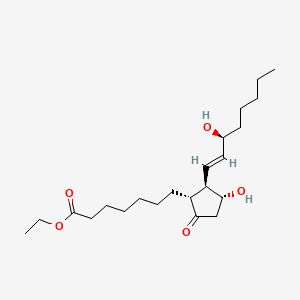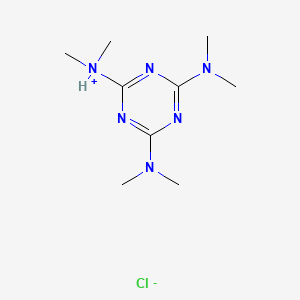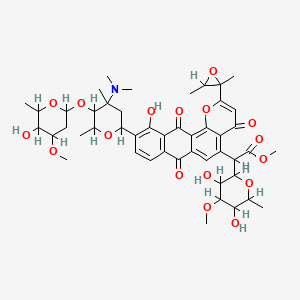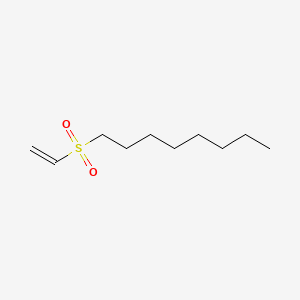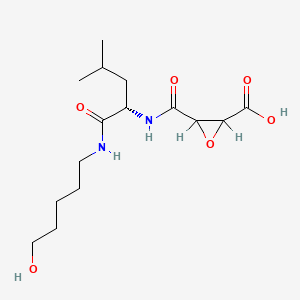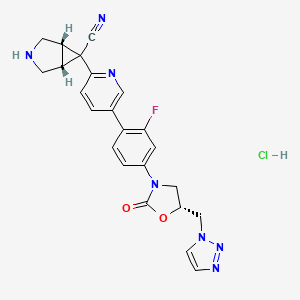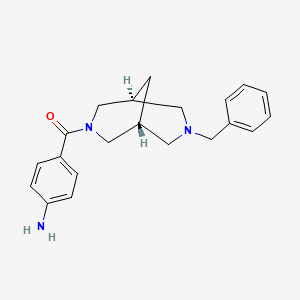![molecular formula C44H58N8O2S2 B1667074 (2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one CAS No. 892546-37-1](/img/structure/B1667074.png)
(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one
Overview
Description
BIM-46187 is a cell-permeable tetrahydroimidazo [1,2a]pyrazine dimer that directly binds to the Gα subunit and inhibits heterotrimeric G protein signaling . It is known for selectively abolishing Gα q signaling in HEK294 and CHO cells by trapping Gα q in the empty pocket conformation, permitting GDP exit but interdicting GTP entry . This compound has shown potential in both antitumor activities and anti-hyperalgesic effects .
Chemical Reactions Analysis
BIM-46187 undergoes various chemical reactions, primarily involving its interaction with G protein subunits. It is known to inhibit signaling through Gα i, Gα s, and Gα q in different cell types . The compound is cell-permeable and reversible, making it suitable for various biochemical assays . Common reagents and conditions used in these reactions include water and dimethyl sulfoxide (DMSO) for solubility . The major products formed from these reactions are typically related to the inhibition of G protein signaling pathways.
Scientific Research Applications
BIM-46187 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study G protein signaling pathways and their inhibition.
Biology: The compound is utilized in cellular assays to investigate the role of G proteins in various biological processes.
Medicine: BIM-46187 has shown potential in reducing paclitaxel-induced neuropathy pain and has demonstrated analgesic effects in carrageenan-induced hyperalgesia and chronic constriction injury mouse models
Industry: While its industrial applications are limited, BIM-46187 is valuable in pharmaceutical research and development for its role in studying G protein-coupled receptor (GPCR) signaling.
Mechanism of Action
BIM-46187 exerts its effects by directly binding to the Gα subunit of heterotrimeric G proteins, inhibiting their signaling . It selectively abolishes Gα q signaling by trapping Gα q in the empty pocket conformation, allowing GDP exit but preventing GTP entry . This mechanism of action is crucial for its antitumor and anti-hyperalgesic properties .
Comparison with Similar Compounds
BIM-46187 is unique in its ability to selectively inhibit Gα q signaling while also affecting Gα i and Gα s in certain cell types . Similar compounds include:
PH-064: Another inhibitor of heterotrimeric G-protein complex, known for its similar inhibitory effects.
YM-254890: A selective Gα q inhibitor with a different chemical structure but similar biological activity.
FR900359: Another Gα q inhibitor that shares similar properties with BIM-46187.
These compounds highlight the uniqueness of BIM-46187 in its selective inhibition and broad applicability in scientific research.
Properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58N8O2S2/c45-35(43(53)51-23-21-49-27-37(33-17-9-3-10-18-33)47-41(49)39(51)25-31-13-5-1-6-14-31)29-55-56-30-36(46)44(54)52-24-22-50-28-38(34-19-11-4-12-20-34)48-42(50)40(52)26-32-15-7-2-8-16-32/h3-4,9-12,17-20,27-28,31-32,35-36,39-40H,1-2,5-8,13-16,21-26,29-30,45-46H2/t35-,36-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDNOAWICIHSAW-KEAHXZLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C3=NC(=CN3CCN2C(=O)C(CSSCC(C(=O)N4CCN5C=C(N=C5C4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C3=NC(=CN3CCN2C(=O)[C@H](CSSC[C@@H](C(=O)N4CCN5C=C(N=C5[C@@H]4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58N8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





